molecular formula C25H21N3O5 B2989792 methyl 3-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327186-55-9

methyl 3-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2989792
CAS No.: 1327186-55-9
M. Wt: 443.459
InChI Key: IWQLSZGVZIQBNE-PNHLSOANSA-N
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Description

methyl 3-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a chromene-derived compound characterized by a unique combination of functional groups: a methoxy-substituted chromen-2-ylidene core, a 6-methylpyridin-2-yl carbamoyl moiety, and a benzoate ester at the 3-position. Structural analysis tools such as SHELX and WinGX/ORTEP (used for small-molecule refinement and visualization) are critical for elucidating such compounds’ geometries and packing behaviors .

Properties

IUPAC Name

methyl 3-[[8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]chromen-2-ylidene]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c1-15-7-4-12-21(26-15)28-23(29)19-14-16-8-6-11-20(31-2)22(16)33-24(19)27-18-10-5-9-17(13-18)25(30)32-3/h4-14H,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQLSZGVZIQBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • For example, bulky groups like 6-methylpyridin-2-yl may induce steric hindrance, altering packing efficiency compared to planar chloro-substituted analogs .
  • Thermodynamic Stability: The Z-configuration in the chromen-2-ylideneamino group likely stabilizes the compound via intramolecular hydrogen bonding (e.g., between the carbamoyl NH and methoxy oxygen), a feature observed in related chromene systems .

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